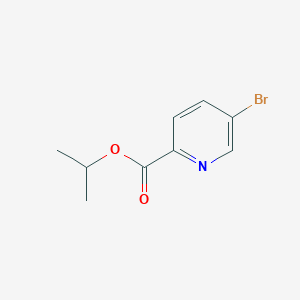
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) is a synthetic organic compound with notable sulfonyl functionalities. This compound is particularly intriguing due to its multifaceted applications in fields ranging from industrial chemistry to biomedical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis typically involves the sequential sulfonylation reactions.
The initial step might include the reaction of 4-isopropylphenyl sulfonyl chloride with acetamidoxime under basic conditions.
Subsequently, the product undergoes a second sulfonylation with 4-tert-butylphenyl sulfonyl chloride.
In industrial settings, the process is scaled up with optimization for yield and purity.
Use of continuous flow reactors for the sulfonylation steps can enhance efficiency and scalability.
Reaction monitoring and control systems ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
This compound undergoes various reactions including oxidation, reduction, and nucleophilic substitution.
Oxidation typically involves agents like hydrogen peroxide or peracids.
Reduction might use agents like lithium aluminum hydride.
For oxidation, common reagents are hydrogen peroxide and peracids.
Reduction often utilizes lithium aluminum hydride in ether solutions.
Nucleophilic substitution requires strong nucleophiles like alkoxides or amines in aprotic solvents.
Oxidation reactions typically yield sulfonic acids or sulfoxides.
Reduction reactions can produce amines or alcohols.
Substitution reactions result in varied sulfonyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Employed as a building block for more complex synthetic routes.
Used in developing novel polymers and materials.
Investigated for its potential as a biochemical probe.
Could play a role in modulating biological pathways due to its reactivity.
Potential therapeutic agent under investigation for various conditions.
Could be a lead compound in drug discovery efforts due to its structural features.
Utilized in the synthesis of specialty chemicals.
May serve as an intermediate in the production of performance materials.
Wirkmechanismus
The compound’s effects are primarily due to its sulfonyl groups, which can interact with biological molecules:
Sulfonyl groups can form strong bonds with enzyme active sites or receptor proteins.
They may modify the activity of enzymes, potentially inhibiting or activating them.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonylated compounds, (4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) stands out due to the dual sulfonyl groups attached to distinct phenyl moieties.
Similar compounds include:
4-tert-Butylphenyl sulfone
4-Isopropylphenyl sulfone
Each of these has distinct reactivity and application profiles.
Eigenschaften
IUPAC Name |
[(E)-[1-amino-2-(4-propan-2-ylphenyl)sulfonylethylidene]amino] 4-tert-butylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-15(2)16-6-10-18(11-7-16)29(24,25)14-20(22)23-28-30(26,27)19-12-8-17(9-13-19)21(3,4)5/h6-13,15H,14H2,1-5H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBZOWJSRUVBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NOS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)













